3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+)
CAS No.: 1151654-51-1
Cat. No.: VC3229287
Molecular Formula: C46H82O8Pd
Molecular Weight: 869.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1151654-51-1 |
|---|---|
| Molecular Formula | C46H82O8Pd |
| Molecular Weight | 869.6 g/mol |
| IUPAC Name | 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) |
| Standard InChI | InChI=1S/2C23H42O4.Pd/c2*1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-27-23(26)21(3)19-22(24)25;/h2*20H,3-19H2,1-2H3,(H,24,25);/q;;+2/p-2 |
| Standard InChI Key | STOXNOGDTLSIJI-UHFFFAOYSA-L |
| SMILES | CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2] |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2] |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
The distinctive 16-methylheptadecoxycarbonyl group represents a long-chain substituent that likely influences the compound's physical properties, including solubility in various organic solvents. This extended hydrocarbon chain with a methyl branch creates a lipophilic environment around the metal center, potentially affecting its interactions with substrates and reaction media.
Comparative Structural Analysis
When compared to commonly used palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate, 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) presents distinct structural features that may translate to unique catalytic behaviors . The presence of the but-3-enoate ligand is particularly noteworthy, as similar enoate structures have been extensively studied in palladium chemistry.
Methyl 3-butenoate (C5H8O2), a structural relative containing the butenoate core, has been well-characterized with clearly defined spectroscopic and physical properties . This compound shares the basic unsaturated ester structure that is present in our target compound, though with significant modifications.
Synthetic Methodologies
Ligand Preparation Considerations
The but-3-enoate component must be carefully prepared prior to complexation with the palladium center. But-3-enoate has a clearly defined structure with specific identifiers including the InChI key PVEOYINWKBTPIZ-UHFFFAOYSA-M and the CAS number 54467-93-5 . The preparation of the functionalized version with the 16-methylheptadecoxycarbonyl group would require additional synthetic steps involving:
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Selective esterification reactions
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Careful control of regioselectivity
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Protection/deprotection strategies for functional groups
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Purification to ensure ligand purity before complexation
Catalytic Applications and Reactivity
Cross-Coupling Reactions
The palladium center in this complex likely maintains the ability to facilitate cross-coupling reactions similar to other palladium catalysts. Recent advances in palladium photoredox catalysis demonstrate that palladium complexes can catalyze three-component, three-bond forming cascades with high selectivity . Such radical cascade strategies based on radical cyclization/allylic substitution sequences have shown remarkable versatility with various substrates including alkyl/aryl bromides, 1,3-dienes, and different nucleophiles .
Carbonylation Reactions
The presence of the enoate functionality suggests potential application in carbonylation reactions. Recent research has highlighted the importance of specialized ligands in achieving selective monocarbonylation of 1,3-diynes to form synthetically useful conjugated enynes . The unique electronic and steric environment created by the 16-methylheptadecoxycarbonyl group might influence the selectivity of such carbonylation processes.
Structure-Activity Relationships
Influence of Ligand Architecture
The performance of palladium catalysts is highly dependent on the electronic and steric properties of their ligands. In 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+), several structural features likely influence its catalytic behavior:
| Structural Feature | Potential Impact on Catalytic Activity |
|---|---|
| But-3-enoate core | Provides electron density to the metal center; may participate in substrate coordination through the alkene moiety |
| Palladium(II) oxidation state | Determines the Lewis acidity and coordination geometry, affecting substrate activation |
| 16-methylheptadecoxy chain | Enhances solubility in non-polar solvents; creates a lipophilic microenvironment around the metal center |
| Carbonyl groups | Act as potential hydrogen bond acceptors; may facilitate substrate orientation |
Comparative Analysis with Other Palladium Catalysts
Catalytic Performance Metrics
When evaluating the potential of 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) as a catalyst, several metrics must be considered in comparison with established palladium catalysts:
| Catalyst Type | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| Pd(OAc)2 with phosphine ligands | Well-established reactivity; commercially available | May require higher catalyst loadings; limited solubility in non-polar media | Cross-coupling; C-H activation |
| Pd2(dba)3 complexes | Stable Pd(0) source; good activity in coupling reactions | Sensitivity to air; potential ligand dissociation | Suzuki, Heck, and Sonogashira couplings |
| Palladium phosphine complexes with specialized ligands | Enhanced selectivity; tunable reactivity | Often require custom synthesis; higher cost | Asymmetric catalysis; challenging coupling reactions |
| 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) | Potentially enhanced solubility in organic media; unique long-chain structure | Limited commercial availability; specialized synthesis required | Potentially valuable in reactions requiring lipophilic environments |
Spectroscopic Characterization Considerations
The characterization of 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) would likely involve techniques commonly used for palladium complexes:
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Nuclear Magnetic Resonance (NMR) spectroscopy to determine ligand coordination and structural integrity
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Infrared (IR) spectroscopy to identify characteristic functional group absorptions
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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X-ray crystallography for definitive structural determination if suitable crystals can be obtained
Related compounds like methyl 3-butenoate have well-established spectroscopic profiles including 1H and 13C NMR, IR, and mass spectrometric data , which could serve as reference points for the characterization of the target compound.
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